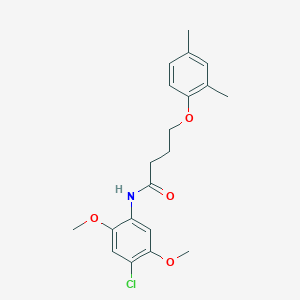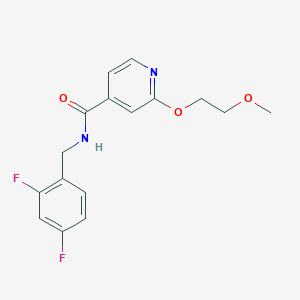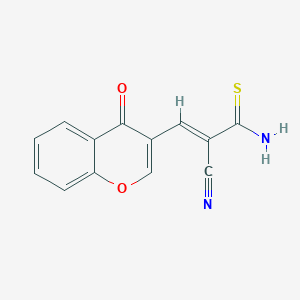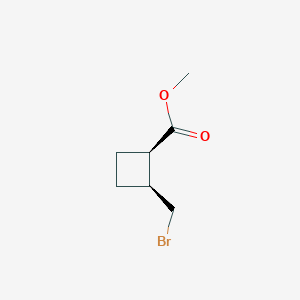
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophiles such as amines and thiols. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Biochemical and Physiological Effects
Studies have shown that Methyl (this compound)-2-(bromomethyl)cyclobutane-1-carboxylate has potential biological activity, including antitumor and antiviral properties. It has been shown to inhibit the growth of cancer cells and viruses, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is its ability to selectively react with specific nucleophiles, allowing for the formation of complex molecules with specific stereochemistry. However, its use in biological systems can be limited due to its potential toxicity and lack of specificity.
Orientations Futures
There are several potential future directions for research involving Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and viral infections. Finally, the development of more selective and less toxic derivatives could lead to new applications in biological systems.
Méthodes De Synthèse
The synthesis of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate involves the reaction of cyclobutane-1-carboxylic acid with thionyl chloride, followed by the reaction with sodium hydride and bromomethyl methyl ether. The resulting product is then purified through distillation and recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. Its unique structure allows for the formation of complex molecules with specific stereochemistry, making it a valuable tool in organic synthesis.
Propriétés
IUPAC Name |
methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBRXHWDWEMJM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

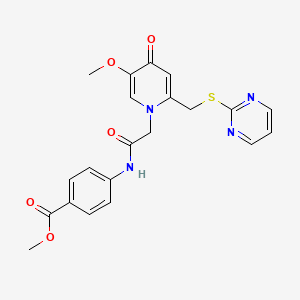
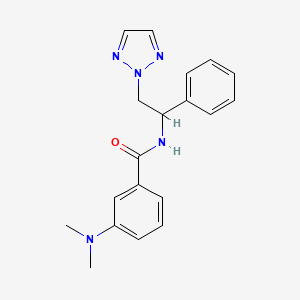
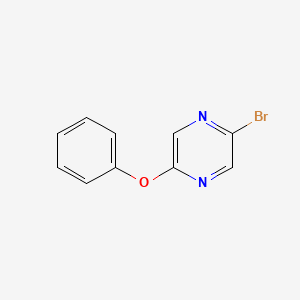
![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)

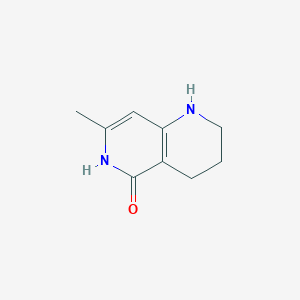

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)
